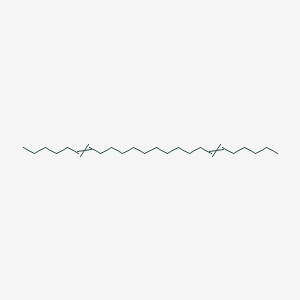

Tetracosa-6,18-diene

Description

Properties

CAS No. |

106694-91-1 |

|---|---|

Molecular Formula |

C24H46 |

Molecular Weight |

334.6 g/mol |

IUPAC Name |

tetracosa-6,18-diene |

InChI |

InChI=1S/C24H46/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h11-14H,3-10,15-24H2,1-2H3 |

InChI Key |

PJYUPLBTUUPXSB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCCCCCCCCCCC=CCCCCC |

Origin of Product |

United States |

Historical Context of Research on Macrocyclic and Long Chain Dienes

The study of macrocyclic and long-chain dienes has evolved significantly over the decades, driven by discoveries in natural products and advancements in synthetic chemistry.

Initially, interest in these compounds was sparked by the isolation of naturally occurring macrocycles with important biological activities, such as antibiotics and immunosuppressants. ethz.chnih.gov The structural complexity of these molecules presented a significant challenge to chemists, stimulating the development of new synthetic methods.

A pivotal moment in the synthesis of long-chain and macrocyclic compounds was the development of olefin metathesis reactions. utc.edu This class of reactions, for which Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the Nobel Prize in Chemistry in 2005, allows for the efficient formation of carbon-carbon double bonds. libretexts.org

Key historical developments include:

Early Discoveries: The initial isolation and structural elucidation of macrocyclic natural products, which demonstrated the existence and importance of large ring structures in nature. ethz.chnih.gov

The Advent of Olefin Metathesis: The discovery and development of metathesis catalysts, particularly the well-defined ruthenium catalysts developed by Grubbs, revolutionized the synthesis of complex molecules, including long-chain dienes and macrocycles. uwindsor.cajomardpublishing.com These catalysts are tolerant of various functional groups and are highly efficient. uwindsor.ca

Macrocyclization Strategies: The application of high-dilution principles and new catalytic methods, such as ring-closing metathesis (RCM), made the once-difficult synthesis of macrocycles more accessible. utc.educam.ac.uk This has enabled chemists to construct a wide variety of macrocyclic scaffolds for various applications.

Advanced Spectroscopic and Structural Characterization of Tetracosa 6,18 Diene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise atomic connectivity and stereochemistry of organic molecules. For Tetracosa-6,18-diene, both ¹H and ¹³C NMR would provide critical information.

In the ¹H NMR spectrum, the alkenyl protons (=C-H) would be the most diagnostic, appearing in the downfield region, typically between 5.3 and 5.5 ppm. The specific chemical shift and coupling constants (J-values) of these protons would be crucial for determining the stereochemistry (cis or trans) of the double bonds. For a trans configuration, the J-value is typically larger (around 11-18 Hz) compared to a cis configuration (around 6-12 Hz). The protons on the carbons adjacent to the double bonds (allylic protons) would resonate around 2.0 ppm. The numerous methylene (B1212753) (-CH2-) protons of the long aliphatic chain would create a large, complex signal cluster around 1.2-1.4 ppm, while the terminal methyl (-CH3) protons would appear as a triplet around 0.9 ppm.

The ¹³C NMR spectrum would show distinct signals for the sp²-hybridized carbons of the double bonds in the range of 120-140 ppm. The exact chemical shifts would also be indicative of the cis/trans geometry. The sp³-hybridized carbons of the long chain would appear in the upfield region (10-40 ppm).

To determine the absolute stereochemistry, derivatization with a chiral agent, such as α-methoxyphenylacetic acid (MPA), followed by NMR analysis could be employed. researchgate.netacs.org The resulting diastereomeric esters would exhibit different chemical shifts, allowing for the assignment of the absolute configuration of any chiral centers, should they be introduced through, for example, epoxidation of the double bonds. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for a Generic Long-Chain trans,trans-Non-conjugated Diene

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~0.9 | Triplet |

| -(CH₂)n- | ~1.2-1.4 | Multiplet |

| -CH₂-CH= | ~2.0 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for a Generic Long-Chain Non-conjugated Diene

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -C H₃ | ~14 |

| -(C H₂)n- | ~22-32 |

| -C H₂-CH= | ~32-37 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₂₄H₄₆), the molecular ion peak [M]⁺• would be expected at an m/z of 334.5.

Electron ionization (EI) would lead to extensive fragmentation of the aliphatic chain. The resulting spectrum would be characterized by clusters of peaks separated by 14 amu, corresponding to the loss of successive CH₂ groups. whitman.edu Common fragments would include alkyl cations (CₙH₂ₙ₊₁) and alkenyl cations (CₙH₂ₙ₋₁). msu.edugbiosciences.com The fragmentation pattern of long-chain alkanes typically shows prominent peaks for propyl (m/z 43) and butyl (m/z 57) cations. msu.edu For alkenes, fragmentation is often initiated at the radical cation site on the double bond. wikipedia.org Cleavage of the bonds allylic to the double bonds would be a favored fragmentation pathway.

To pinpoint the location of the double bonds, derivatization techniques are often employed prior to MS analysis. For instance, reaction with dimethyl disulfide (DMDS) forms a dithioether adduct. researchgate.net The mass spectrum of this adduct shows characteristic fragmentation patterns that clearly indicate the original position of the double bond. researchgate.net

Table 3: Predicted Key Mass Spectral Fragments for this compound

| m/z | Identity |

|---|---|

| 334.5 | [M]⁺• (Molecular Ion) |

| Series of CₙH₂ₙ₊₁ | Alkyl fragments (e.g., 43, 57, 71) |

| Series of CₙH₂ₙ₋₁ | Alkenyl fragments |

Chromatographic Techniques for Isolation, Purity Assessment, and Quantification (e.g., GC-MS, HPLC-TOF/MS)

Chromatographic methods are essential for the isolation, purification, and quantification of this compound from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile compounds like long-chain hydrocarbons. mdpi.comgsj.jpresearchgate.net The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The retention time provides a characteristic identifier, and the coupled mass spectrometer allows for definitive identification and structural elucidation of the eluted compounds. mdpi.comresearchgate.net For very long-chain hydrocarbons, a high-temperature capillary column would be necessary. researchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with Time-of-Flight Mass Spectrometry (HPLC-TOF/MS) is another highly effective technique, particularly for less volatile or thermally labile lipids. researchgate.netmdpi.comunipi.it Reversed-phase HPLC, where the stationary phase is nonpolar, is commonly used for the separation of lipids. researchgate.net The high-resolution mass accuracy of a TOF analyzer allows for the precise determination of elemental composition, aiding in the confident identification of the compound. mdpi.com This technique is particularly valuable for analyzing complex lipid extracts. waters.com

X-ray Crystallography for Solid-State Conformational and Electronic Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid state. wikidoc.org However, obtaining single crystals of long-chain, flexible molecules like this compound suitable for X-ray diffraction can be extremely challenging. These molecules tend to have low melting points and can adopt multiple conformations, hindering the formation of a well-ordered crystal lattice.

Other Spectroscopic Methods (e.g., IR, UV-Vis, EPR) for Complementary Structural Elucidation

Other spectroscopic techniques provide complementary information for a full structural characterization.

Infrared (IR) Spectroscopy is used to identify functional groups. For this compound, the IR spectrum would show characteristic C-H stretching vibrations for the sp³-hybridized carbons of the alkane chain just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org The C-H stretching of the alkenyl hydrogens would appear just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹). libretexts.orgorgchemboulder.com The C=C double bond stretching vibration would give rise to a moderate band in the region of 1640-1680 cm⁻¹. orgchemboulder.com The position and intensity of the C-H out-of-plane bending bands in the 650-1000 cm⁻¹ region can help to confirm the substitution pattern of the double bonds. orgchemboulder.comlibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study electronic transitions. Since this compound is a non-conjugated diene, the two double bonds are isolated from each other by a long chain of single bonds. Therefore, it is not expected to show significant absorption in the standard UV-Vis range (200-800 nm). hu.edu.jo Isolated double bonds typically absorb below 200 nm. hu.edu.jo In contrast, conjugated dienes, where the double bonds are separated by a single bond, exhibit strong absorption at longer wavelengths (typically >200 nm), with the λₘₐₓ increasing with the extent of conjugation. utoronto.camsu.eduscribd.com

Electron Paramagnetic Resonance (EPR) Spectroscopy , also known as Electron Spin Resonance (ESR), is a technique for studying species with unpaired electrons. While this compound itself is not a radical, its radical cation, which could be generated, for example, by gamma-irradiation in a suitable matrix, could be studied by EPR. researchgate.netosti.gov The resulting spectrum would provide information about the distribution of the unpaired electron spin density across the molecule, which would be primarily localized on the double bonds. nih.govrsc.orgcardiff.ac.uk

Theoretical and Computational Investigations of Tetracosa 6,18 Diene

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify intermediates, transition states, and determine the activation energies that govern the reaction rate. acs.org

Detailed Research Findings: For Tetracosa-6,18-diene, computational studies could investigate various reactions, such as epoxidation, hydroboration, or olefin metathesis. nih.govrsc.org For any proposed reaction, DFT calculations can be used to locate the geometry of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation barrier (ΔE‡). acs.org

For example, in a catalyst-controlled reaction, calculations can reveal why a particular catalyst leads to a specific regio- or stereoisomer. rsc.org By comparing the activation barriers for different possible pathways, researchers can predict the major product of a reaction under given conditions. mdpi.com For instance, a study on the iron-catalyzed cycloaddition of dienes used DFT to show that the C-C reductive elimination step was rate-determining and to explain the observed selectivity. acs.org Such studies provide a mechanistic understanding that is crucial for optimizing reaction conditions and designing new synthetic routes.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction Disclaimer: The following data are hypothetical and serve to illustrate the output of computational studies on reaction mechanisms. They are not actual data for this compound.

| Reaction Pathway | Transition State | Activation Energy (ΔE‡) in kcal/mol |

| Epoxidation at C6 | TS1 | 15.2 |

| Epoxidation at C18 | TS2 | 15.2 |

| Cycloaddition Path A | TS3 | 28.5 |

| Cycloaddition Path B | TS4 | 32.1 |

Molecular Dynamics Simulations for Conformational Analysis of Long-Chain Dienes

This compound is a long, flexible molecule capable of adopting a vast number of different three-dimensional shapes, or conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time, providing a detailed picture of conformational dynamics. nih.gov

Detailed Research Findings: MD simulations model the behavior of a molecule by solving Newton's equations of motion for a system of interacting atoms, where the forces between atoms are described by a force field. bohrium.com For long-chain hydrocarbons, force fields like OPLS-AA (Optimized Potentials for Liquid Simulations) are commonly used and have been specifically reparameterized to better reproduce the properties of long alkanes and alkenes. bohrium.comacs.org

An MD simulation of this compound would reveal its preferred conformations in different environments (e.g., in a vacuum, in a solvent, or in the solid state). The simulation trajectory can be analyzed to determine the distribution of dihedral angles along the carbon chain, identify the most stable conformers, and calculate the rate of transitions between them. nih.gov Studies on similar long-chain molecules have shown that they often adopt folded or coiled conformations to maximize van der Waals interactions. rsc.org Understanding the conformational landscape is critical as it influences the molecule's physical properties and its ability to interact with other molecules or surfaces.

Table 3: Representative Conformational Population from a Molecular Dynamics Simulation Disclaimer: This table is an illustrative example of data obtainable from MD simulations and does not represent specific results for this compound.

| Conformer Type | Description | Population (%) |

| Linear | Extended chain conformation | 15 |

| Bent (U-shape) | Single fold in the chain | 45 |

| Coiled | Multiple folds, compact structure | 35 |

| Other | Miscellaneous folded states | 5 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra. These predictions are a powerful tool for structure elucidation and are often used in conjunction with experimental measurements.

Detailed Research Findings: The prediction of spectroscopic properties is typically a multi-step process. First, the molecule's geometry is optimized, often using DFT. Then, a specialized calculation is performed to compute the desired spectroscopic parameters. For NMR, the GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate magnetic shielding tensors, which are then converted to chemical shifts. researchgate.netresearchgate.net For electronic spectra (UV-Vis), Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic excitations. arxiv.org

A key aspect of this process is validation. The accuracy of computational predictions can be highly dependent on the chosen method, basis set, and whether environmental effects (like solvents) are included. researchgate.net Therefore, a common practice is to perform calculations on a set of known, related compounds and compare the predicted spectra to experimental data. This allows for the identification of a reliable computational protocol and the establishment of a scaling factor or linear regression to improve the accuracy of predictions for the target molecule. researchgate.net For a molecule like this compound, calculated ¹³C and ¹H NMR shifts could help assign peaks in an experimental spectrum, confirming the positions of the double bonds.

Table 4: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts Disclaimer: The data below are hypothetical, illustrating the validation process for spectroscopic predictions, and are not actual values for this compound.

| Carbon Atom | Calculated Shift (ppm) (raw) | Scaled Shift (ppm) | Experimental Shift (ppm) |

| C5 | 31.5 | 30.1 | 30.0 |

| C6 | 131.2 | 129.8 | 130.0 |

| C7 | 130.8 | 129.4 | 129.6 |

| C8 | 31.8 | 30.4 | 30.3 |

Biological Relevance and Mechanistic Investigations of Tetracosa 6,18 Diene Metabolites

Identification of Tetracosadiene-Containing Metabolites in Biological Systems

Long-chain dienes, hydrocarbons with two double bonds, are prevalent in various biological systems where they serve diverse functions. They are notably identified as key components of cuticular hydrocarbons in insects, acting as communication signals, and have also been found in other organisms like microalgae. scienceopen.comd-nb.info The identification of these compounds typically involves techniques such as gas chromatography-mass spectrometry (GC-MS), which allows for the separation and structural elucidation of these volatile molecules. nih.gov

In the microalga Vischeria sp., for instance, various isomers of hexadecadienoic acid (a C16 diene) have been identified, including both common methylene-interrupted dienes and more unusual conjugated and allenic dienes. nih.govresearchgate.net The formation of these unusual dienes was observed to increase under conditions of oxidative stress, suggesting a role in stress response mechanisms. mdpi.com In insects, long-chain dienes are crucial components of their cuticular hydrocarbon profiles, which are often sexually dimorphic and play a vital role in mate recognition and courtship behavior. d-nb.infoplos.org For example, females of the fruit fly Drosophila melanogaster produce 7,11-heptacosadiene (C27) and 7,11-nonacosadiene (B13384746) (C29) as key sex pheromones. d-nb.info

The table below summarizes examples of long-chain dienes identified in biological systems, highlighting their diversity in chain length and double bond positioning.

| Compound Name | Organism | Biological Role/Context |

| 7,11-Heptacosadiene | Drosophila melanogaster (fruit fly) | Female sex pheromone d-nb.infoplos.org |

| 7,11-Nonacosadiene | Drosophila melanogaster (fruit fly) | Female sex pheromone d-nb.info |

| Various Hexadecadienoic acid isomers | Vischeria sp. (microalga) | Produced under oxidative stress nih.govresearchgate.net |

| 5,9-Dienes (C25 and C29) | Drosophila melanogaster (Tai strain) | Female pheromones nih.gov |

This table is interactive. Click on the headers to sort the data.

Biosynthetic Pathways and Enzymatic Machinery for Tetracosadiene Formation

The biosynthesis of long-chain hydrocarbons, including dienes, is best understood in insects. The general pathway begins with the synthesis of fatty acids. scienceopen.com An acetyl-CoA carboxylase first produces malonyl-CoA. plos.org A cytosolic fatty acid synthase (FAS) then uses these units to create linear long-chain fatty acids. plos.org

The process of creating long-chain unsaturated hydrocarbons involves several key classes of enzymes:

Fatty Acid Elongases: These enzymes extend the carbon chain of the initial fatty acid product to create very-long-chain fatty acids (VLCFAs). The specificity of different elongases contributes to the variety of chain lengths seen in an organism's hydrocarbon profile. plos.orgnih.gov

Fatty Acid Desaturases: These enzymes introduce double bonds into the fatty acyl-CoA chain at specific positions. To form a diene, it is believed that at least two desaturation steps or a specific desaturase capable of introducing two double bonds is required. scienceopen.comd-nb.info In Drosophila melanogaster, the desaturase desatF is specifically responsible for creating the second double bond to produce dienes. scienceopen.comnih.gov

Reductive Decarboxylation: The final step is thought to involve the reduction of the very-long-chain fatty acyl-CoA to an aldehyde, followed by a decarbonylation step to yield the final hydrocarbon. This is likely catalyzed by a cytochrome P450 enzyme. nih.gov

The key enzymes involved in the biosynthesis of long-chain dienes in insects are summarized in the table below.

| Enzyme Class | Specific Enzyme Example (Organism) | Function |

| Fatty Acid Synthase (FAS) | - (Drosophila melanogaster) | Synthesis of initial long-chain fatty acids. plos.org |

| Fatty Acid Elongase | EloF (Drosophila melanogaster) | Elongation of fatty acid chains, crucial for producing longer (C27, C29) dienes. nih.govpnas.org |

| Fatty Acid Desaturase | Desat1 (Drosophila melanogaster) | Introduces the first double bond (e.g., at the 7-position). d-nb.info |

| Fatty Acid Desaturase | DesatF (Drosophila melanogaster) | Female-specific enzyme that introduces the second double bond to form dienes (e.g., at the 11-position). d-nb.infonih.gov |

| Cytochrome P450 | - | Believed to catalyze the final decarbonylation step to form the hydrocarbon. nih.gov |

This table is interactive. Click on the headers to sort the data.

Mechanistic Research into the Molecular Basis of Biological Interactions of Tetracosadiene Analogues

The biological functions of long-chain dienes are often mediated by highly specific interactions with proteins. In insects, the role of dienes as sex pheromones provides a clear example of such specific molecular interactions. These pheromones are detected by specialized chemosensory neurons housed in sensilla on the insect's antennae or other parts of the body.

The molecular basis for the detection of these dienes involves their binding to specific odorant receptors (ORs) located on the dendritic membrane of these neurons. This binding event initiates a signal transduction cascade that leads to the depolarization of the neuron and the firing of an action potential. This signal is then relayed to higher processing centers in the brain, such as the antennal lobe, ultimately resulting in a specific behavioral response, such as courtship and mating. d-nb.info The specificity of this interaction is remarkable, with even subtle changes in the chain length or the position and stereochemistry of the double bonds of the diene potentially leading to a significant loss of biological activity. pnas.orgontosight.ai

While the specific receptors for Tetracosa-6,18-diene are unknown, the principles of pheromone reception in insects suggest that its biological activity, if any, would be mediated by a similarly specific receptor system.

Metabolic Fate and Biotransformation Pathways of Long-Chain Dienes

Direct studies on the metabolic fate of this compound are lacking. However, the general principles of hydrocarbon and alkene metabolism in various organisms, from bacteria to mammals, can provide a likely scenario for its biotransformation. enviro.wikinih.gov

Aerobic Degradation: In aerobic organisms, the metabolism of long-chain hydrocarbons is typically initiated by the action of cytochrome P450 monooxygenases. nih.govnumberanalytics.com These enzymes hydroxylate the hydrocarbon, often at a terminal or sub-terminal position, to form an alcohol. researchgate.net This initial oxidation increases the water solubility of the molecule and introduces a functional group that can be further metabolized. mdpi.com

The resulting alcohol is then oxidized to an aldehyde and subsequently to a carboxylic acid (a fatty acid). researchgate.net This newly formed fatty acid can then enter the well-established β-oxidation pathway, where it is sequentially broken down into two-carbon acetyl-CoA units. These acetyl-CoA units can then enter the tricarboxylic acid (TCA) cycle for energy production or be used as building blocks for other biosynthetic pathways. mdpi.com For a diene like this compound, the double bonds would likely be addressed by specific enzymes (isomerases and reductases) within the β-oxidation pathway, similar to the metabolism of unsaturated fatty acids.

Anaerobic Degradation: In the absence of oxygen, some bacteria are capable of degrading hydrocarbons. oup.com One known mechanism for anaerobic alkane degradation involves the addition of the hydrocarbon to fumarate, catalyzed by an enzyme called alkylsuccinate synthase. enviro.wiki This process ultimately leads to intermediates that can be funneled into central metabolism. While less is known about the anaerobic degradation of dienes, it is plausible that similar initial activation steps could occur. asm.org

The biotransformation of alkenes can also proceed via epoxidation of the double bonds, again often catalyzed by cytochrome P450 enzymes, to form epoxides. numberanalytics.comnih.gov These epoxides are reactive intermediates that can be subsequently hydrolyzed by epoxide hydrolases to form diols, which can be further metabolized.

Future Directions and Interdisciplinary Applications in Tetracosa 6,18 Diene Research

Development of Next-Generation Catalytic Systems for Stereoselective Diene Synthesis

The precise control over the geometry of the two double bonds (E/Z configuration) in Tetracosa-6,18-diene is paramount as stereoisomers can exhibit vastly different chemical and biological properties. Future research must focus on developing novel catalytic systems that can achieve high stereoselectivity in the synthesis of such long-chain dienes. While methods for synthesizing conjugated and skipped (1,4) dienes are advancing rapidly, the synthesis of molecules with distant double bonds like this compound remains a challenge. rsc.org

Key areas for development include:

Transition-Metal Catalysis: Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions. mdpi.com Systems based on rhodium, iridium, cobalt, and ruthenium have shown exceptional promise for the stereoselective construction of 1,3- and 1,4-dienes. rsc.org Future work could adapt these systems for the synthesis of 1,n-dienes. For instance, developing catalysts that can mediate the coupling of two long-chain alkenyl fragments with high fidelity would be a significant step forward. Homogeneous Group IVB catalysts, particularly post-metallocene chelate complexes of hafnium and zirconium, offer enormous potential for molecular design to control polymer properties and could be adapted for the synthesis of specific long-chain dienes. mdpi.comresearchgate.net

Rare-Earth Metal Catalysts: Half-sandwich rare-earth (HSRE) catalytic systems are emerging as the next generation for conjugated diene polymerization due to their high reactivity and stereoselectivity. mdpi.comresearchgate.net Research into modifying these catalysts for non-conjugated diene synthesis could provide a novel and efficient route to specific stereoisomers of this compound.

Olefin Metathesis: Cross-metathesis reactions represent a powerful tool for forming carbon-carbon double bonds. Developing selective ruthenium or molybdenum metathesis catalysts that can operate efficiently on long-chain substrates without causing isomerization or other side reactions would be a valuable strategy for synthesizing this compound.

Table 1: Potential Catalytic Systems for Stereoselective Synthesis of this compound

| Catalyst Class | Metal Center | Key Features & Advantages | Potential for Stereocontrol |

|---|---|---|---|

| Post-Metallocene Chelates | Hafnium (Hf), Zirconium (Zr) | High activity, thermal stability, and tunability through ligand design. mdpi.com | Excellent control over polymer microstructure, adaptable for specific diene synthesis. mdpi.com |

| Half-Sandwich Complexes | Rare-Earth (e.g., Gd, Sc) | High catalytic reactivity and stereoselectivity. mdpi.comresearchgate.net | Proven for high cis-1,4 selectivity in polymers, potentially adaptable for specific isomers. mdpi.com |

| Pincer-Type Complexes | Rhodium (Rh), Iridium (Ir) | High efficiency and selectivity in various bond-forming reactions. rsc.org | Enables stereo- and enantioselective synthesis of skipped dienes, which could be extended. rsc.org |

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

To optimize the synthesis of this compound, it is crucial to understand reaction kinetics, identify intermediates, and detect byproducts in real time. The integration of advanced spectroscopic techniques directly into the reaction vessel (in-line monitoring) provides a powerful method for achieving this. rsc.org

Future synthetic efforts for this compound would benefit from:

In-line NMR Spectroscopy: Benchtop NMR spectrometers now allow for real-time monitoring of chemical reactions. rsc.org This technique can provide detailed structural information, allowing chemists to track the consumption of starting materials and the formation of specific stereoisomers of this compound as the reaction progresses. numberanalytics.com Advanced 2D NMR techniques could even be performed in real-time to confirm connectivity and stereochemistry. rsc.org

Raman and IR Spectroscopy: Both Raman and Infrared (IR) spectroscopy are non-destructive methods that can monitor changes in functional groups. numberanalytics.comuib.no For the synthesis of this compound, these techniques could track the formation of the C=C double bonds and the disappearance of precursor functional groups, providing immediate feedback on reaction efficiency and endpoint. numberanalytics.com

Mass Spectrometry (MS): Techniques like Electrospray Ionization-Mass Spectrometry (ESI-MS) can monitor the evolution of reactants, intermediates, and products in real time. researchgate.net This is particularly useful for identifying transient catalytic species or unstable intermediates that could not be observed otherwise, providing deep mechanistic insight into the catalytic cycle.

Table 2: Spectroscopic Techniques for Real-Time Synthesis Monitoring

| Technique | Type of Information | Application in this compound Synthesis |

|---|---|---|

| NMR Spectroscopy | Detailed structural data, quantification, stereochemistry. rsc.orgnumberanalytics.com | Tracking isomer formation, optimizing reaction conditions for stereoselectivity. |

| Raman Spectroscopy | Vibrational modes, changes in molecular polarizability. uib.no | Non-destructive monitoring of C=C bond formation without sample preparation. uib.no |

| IR Spectroscopy | Functional group analysis. numberanalytics.com | Monitoring the appearance of alkene signals and disappearance of reactant signals. |

| ESI-Mass Spectrometry | Molecular weight of reactants, intermediates, and products. researchgate.net | Identifying transient species and reaction byproducts to elucidate the reaction mechanism. |

Integration of Computational and Experimental Approaches for Rational Design

The synthesis and functionalization of a complex molecule like this compound can be significantly accelerated by integrating computational modeling with experimental work. teddyjefferson.com This synergistic approach allows for the rational design of catalysts and reaction pathways, reducing the amount of empirical screening required. mdpi.comnih.gov

Key areas for integration include:

Predicting Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to model transition states of potential synthetic routes. conicet.gov.ar This allows researchers to predict the feasibility of a reaction, estimate energy barriers, and understand the origins of stereoselectivity before attempting the synthesis in the lab. teddyjefferson.com For example, DFT could be used to screen different ligands for a transition metal catalyst to predict which will favor the desired E,E, E,Z, or Z,Z isomer of this compound.

Catalyst Design: Computational tools can aid in the de novo design of catalysts. By modeling the interaction between a substrate and a catalyst's active site, researchers can rationally modify the catalyst structure to improve its activity and selectivity for long-chain dienes. mdpi.com

Validating Mechanistic Hypotheses: When unexpected products are observed experimentally, computational modeling can be used to explore alternative reaction pathways and transition states to explain the outcome. This feedback loop between experiment and theory is crucial for rapidly understanding and solving complex synthetic challenges. teddyjefferson.com

Exploration of Novel Reaction Manifolds for Functionalization

Once a reliable synthesis of this compound is established, the next frontier is its functionalization. The two isolated double bonds are handles for a wide variety of chemical transformations, allowing for the creation of new molecules with potentially valuable properties.

Future research should explore:

Selective Difunctionalization: A major goal would be the development of methods to selectively functionalize one double bond while leaving the other intact, or to introduce two different functionalities at each double bond. This would require catalysts that can differentiate between the two electronically similar C=C bonds, perhaps based on subtle steric differences. Difunctionalization reactions that proceed via radical addition and cyclization could also be explored. mdpi.com

Cycloaddition Reactions: The Diels-Alder reaction is a powerful tool for forming six-membered rings. While the isolated diene units in this compound are not conjugated, intramolecular reactions could be designed to tether the two ends of the molecule, or intermolecular cycloadditions could be used to add complex moieties at one or both alkene sites. The nitroso Diels-Alder (NDA) reaction, in particular, is a powerful tool for functionalizing diene-containing natural products under mild conditions, introducing an oxazine (B8389632) moiety that can be further modified. nih.gov

Hydrofunctionalization: Transition metal-catalyzed hydrofunctionalization reactions (e.g., hydroboration, hydroalkylation) can introduce valuable functional groups with high chemo- and regioselectivity. snnu.edu.cn Applying these methods to this compound could yield a library of derivatives, such as long-chain diols or amino-alcohols, which are valuable synthetic building blocks.

Mechanistic Elucidation of Emerging Biological Roles and Pathways

Long-chain unsaturated hydrocarbons and their derivatives play critical roles in biology, from serving as components of cell membranes to acting as signaling molecules. nih.gov While no biological role for this compound has been established, its structure is analogous to certain long-chain fatty acids and lipids, suggesting that it or its metabolites could have biological activity.

Future interdisciplinary research should focus on:

Screening for Biological Activity: Synthesized stereoisomers of this compound and its functionalized derivatives should be screened in a wide range of biological assays. For instance, given its structural similarity to certain lipids, it could be tested for effects on membrane fluidity, interaction with lipid-binding proteins, or as a potential inhibitor of enzymes involved in lipid metabolism. nih.gov Some long-chain dienoic fatty acids are known to have antimicrobial or antitumor properties. sciforum.net

Biosynthesis and Metabolism Studies: If this compound is identified as a natural product, elucidating its biosynthetic pathway would be a key objective. This would likely involve feeding studies with isotopically labeled precursors to trace the origin of the carbon backbone. beilstein-journals.org Understanding how organisms synthesize such a specific long-chain diene could provide inspiration for novel biocatalytic production methods.

Structure-Activity Relationship (SAR) Studies: By synthesizing a library of this compound analogs (e.g., different stereoisomers, functionalized derivatives), researchers can systematically investigate how specific structural features relate to biological activity. For example, studies on α-glucosyl ceramides (B1148491) have shown that the nature of the long acyl chain (including diene-containing chains) can significantly impact the stimulation of iNKT cells. researchgate.net Similar studies could reveal the structural requirements for any potential activity of this compound derivatives.

Q & A

Basic Research Questions

Q. What methodologies are recommended for initial structural characterization of Tetracosa-6,18-diene?

- Answer : Prioritize nuclear magnetic resonance (NMR) spectroscopy for carbon-hydrogen backbone analysis, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group identification. Cross-validate results with X-ray crystallography if crystalline samples are obtainable. Ensure purity via high-performance liquid chromatography (HPLC) before analysis .

Q. How should researchers design synthesis protocols for this compound to address stereochemical specificity?

- Answer : Employ retrosynthetic analysis to identify key intermediates, focusing on olefin metathesis for double-bond formation. Optimize catalysts (e.g., Grubbs catalysts) for regioselectivity at C6 and C17. Validate stereochemical outcomes using chiral stationary phase chromatography and circular dichroism (CD) spectroscopy .

Q. Which frameworks are suitable for formulating hypotheses about this compound’s physicochemical behavior?

- Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practical constraints, and PICOT (Population, Intervention, Comparison, Outcome, Time) to structure studies on reactivity or stability. For environmental interactions, apply PEO (Population, Exposure, Outcome) to model exposure pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data and computational predictions regarding this compound’s reactivity?

- Answer : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized solvents). Reassess computational parameters (e.g., density functional theory (DFT) basis sets, solvation models). Conduct sensitivity analyses to identify variables causing discrepancies. Cross-reference with high-quality spectral databases or published crystallographic data .

Q. What advanced spectroscopic techniques elucidate conformational dynamics in this compound?

- Answer : Use 2D NMR (e.g., NOESY, COSY) to study spatial proximity of protons. Pair with molecular dynamics (MD) simulations to model low-energy conformers. Time-resolved IR spectroscopy can capture transient states during isomerization. Validate findings with temperature-dependent UV-Vis studies .

Q. What strategies integrate real-world environmental data into studies on this compound’s ecological interactions?

- Answer : Source data from environmental monitoring databases (e.g., EPA’s CompTox Dashboard) to contextualize degradation rates. Apply ecological modeling tools (e.g., fugacity models) to predict bioaccumulation. Validate with field samples analyzed via gas chromatography-mass spectrometry (GC-MS) .

Methodological Tables

Table 1 : Frameworks for Structuring Research Questions

Table 2 : Validation Protocols for Characterization Data

Key Considerations

- Data Contradictions : Use triangulation (multiple methods/theories) to verify results. For example, pair experimental kinetics with ab initio calculations to resolve mechanistic ambiguities .

- Interdisciplinary Approaches : Combine synthetic chemistry with computational toxicology to predict environmental impacts .

- Ethical Compliance : Adhere to green chemistry principles (e.g., atom economy) during synthesis design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.